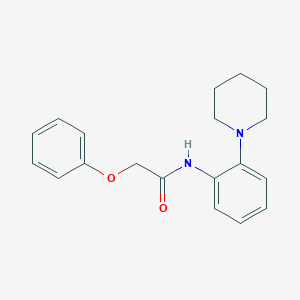![molecular formula C13H18N2O2 B244941 2-methyl-N-[3-(propanoylamino)phenyl]propanamide](/img/structure/B244941.png)
2-methyl-N-[3-(propanoylamino)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-[3-(propanoylamino)phenyl]propanamide, commonly known as MPAA, is a synthetic compound that belongs to the class of amides. It has been extensively studied for its potential applications in scientific research, specifically in the field of neuroscience.
作用機序
The mechanism of action of MPAA involves its interaction with the NMDA receptor. MPAA binds to the glycine site of the NMDA receptor, which enhances the activity of the receptor. This leads to an increase in calcium influx into the neuron, which is important for synaptic plasticity and memory consolidation.
Biochemical and Physiological Effects:
MPAA has been shown to have a number of biochemical and physiological effects. It has been found to enhance long-term potentiation (LTP), which is a process that is critical for memory consolidation. MPAA has also been shown to increase the density of dendritic spines, which are important for synaptic plasticity. Additionally, MPAA has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal growth and survival.
実験室実験の利点と制限
One of the advantages of using MPAA in lab experiments is its ease of synthesis. MPAA can be synthesized in a laboratory setting with relative ease, which makes it an attractive compound for researchers. Additionally, MPAA has been shown to have a modulatory effect on the NMDA receptor, which is involved in a number of important physiological processes. However, one of the limitations of using MPAA in lab experiments is its potential toxicity. MPAA has been shown to be toxic to certain types of cells, which may limit its use in certain types of experiments.
将来の方向性
There are a number of future directions for the research of MPAA. One potential area of research is its potential applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. MPAA has been shown to have a modulatory effect on the NMDA receptor, which is involved in these disorders. Additionally, further research is needed to determine the optimal dosage and administration of MPAA for its potential therapeutic applications. Finally, research is needed to determine the long-term effects of MPAA on neuronal function and survival.
合成法
MPAA can be synthesized by reacting 3-aminobenzophenone with isobutyryl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methylamine to yield MPAA. The synthesis of MPAA is a relatively simple process and can be carried out in a laboratory setting with ease.
科学的研究の応用
MPAA has been studied for its potential applications in the field of neuroscience. It has been found to have a modulatory effect on the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. MPAA has been shown to enhance the activity of the NMDA receptor, leading to improved cognitive function and memory consolidation.
特性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
2-methyl-N-[3-(propanoylamino)phenyl]propanamide |
InChI |
InChI=1S/C13H18N2O2/c1-4-12(16)14-10-6-5-7-11(8-10)15-13(17)9(2)3/h5-9H,4H2,1-3H3,(H,14,16)(H,15,17) |
InChIキー |
HKSYOVRNWCSMRE-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C(C)C |
正規SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-N-[4-(morpholin-4-ylmethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B244858.png)
![3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244859.png)
![3-methyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B244863.png)
![4-(benzyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B244864.png)








![4-fluoro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide](/img/structure/B244883.png)
